2-Chloro-4-fluoro-5-methylphenylacetic acid
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Overview
Description
2-Chloro-4-fluoro-5-methylphenylacetic acid is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methylphenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-4-fluoro-5-methylbenzaldehyde.
Grignard Reaction: The benzaldehyde is reacted with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-methylphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield carboxylic acid derivatives.
Reduction Products: Reduction typically yields alcohols.
Scientific Research Applications
2-Chloro-4-fluoro-5-methylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenylacetic acid
- 2-Chloro-5-methylphenylacetic acid
- 4-Fluoro-5-methylphenylacetic acid
Uniqueness
2-Chloro-4-fluoro-5-methylphenylacetic acid is unique due to the combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-(2-chloro-4-fluoro-5-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-2-6(3-9(12)13)7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGOIJCIDMBMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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